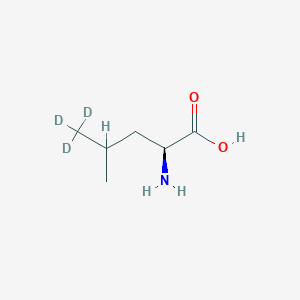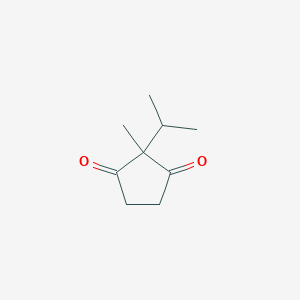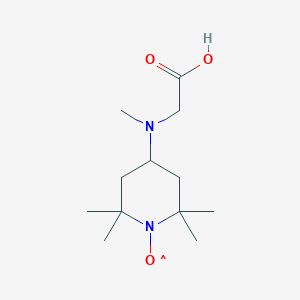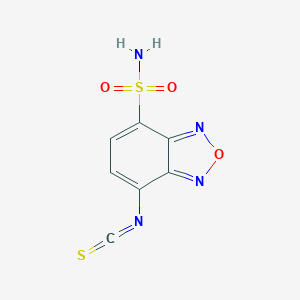
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide, also known as IBDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBDS is a fluorescent compound that is widely used as a probe for protein labeling, enzyme assays, and imaging studies.
Mécanisme D'action
The mechanism of action of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide involves the reaction of the isothiocyanate group with cysteine residues in proteins. This reaction forms a thiourea linkage, which results in the covalent attachment of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide to the protein. The fluorescent properties of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide arise from the conjugation of the benzoxadiazole and isothiocyanate groups, which leads to the formation of a highly fluorescent molecule.
Effets Biochimiques Et Physiologiques
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to label proteins in live cells and organisms, indicating that it is biocompatible. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has also been used to study enzyme activity in vitro and in vivo, demonstrating its potential as a tool for drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide is its high selectivity for cysteine residues in proteins. This allows for specific labeling of proteins and detection of enzyme activity. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide is also highly fluorescent, which makes it a sensitive probe for imaging studies. However, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has limitations in terms of its stability and solubility. It is prone to hydrolysis in aqueous solutions, which can affect its fluorescent properties. Additionally, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has limited solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide research. One area of interest is the development of new derivatives of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide with improved stability and solubility. This could expand the range of experimental conditions in which 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can be used. Another area of research is the application of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide in drug discovery and development. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can be used to screen for enzyme inhibitors, which could lead to the development of new drugs. Finally, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide could be used in the study of protein-protein interactions, which is an important area of research in many fields.
Méthodes De Synthèse
The synthesis of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with potassium thiocyanate in the presence of a base. The reaction proceeds through the formation of an isothiocyanate intermediate, which then reacts with the benzoxadiazole ring to form 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for protein labeling and imaging studies. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can selectively label cysteine residues in proteins, which makes it a valuable tool for studying protein structure and function. It can also be used to detect enzyme activity, as it undergoes a fluorescence change upon reaction with certain enzymes.
Propriétés
Numéro CAS |
147611-82-3 |
|---|---|
Nom du produit |
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide |
Formule moléculaire |
C7H4N4O3S2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
7-isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C7H4N4O3S2/c8-16(12,13)5-2-1-4(9-3-15)6-7(5)11-14-10-6/h1-2H,(H2,8,12,13) |
Clé InChI |
HWFBOFAKQCMAPO-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)N=C=S |
SMILES canonique |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)N=C=S |
Synonymes |
7-aminosulfonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate ABD-NCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



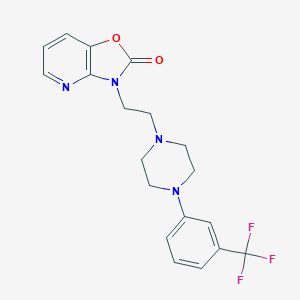
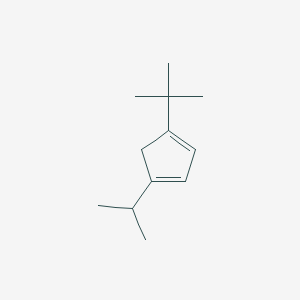
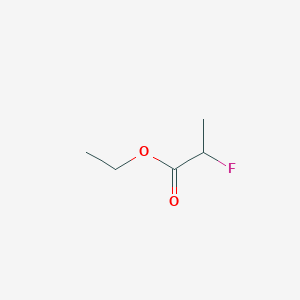

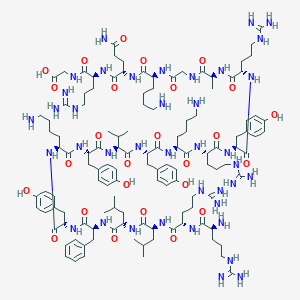
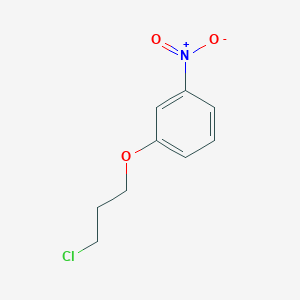

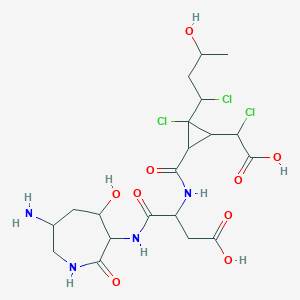
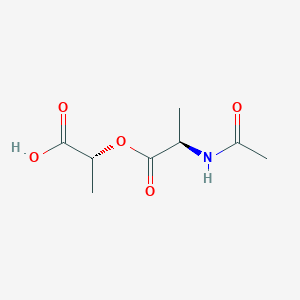
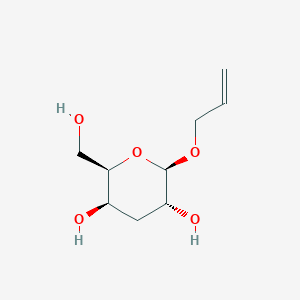
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
